4-bromo-N-(2-cyclopropyl-2-hydroxypropyl)benzamide
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Overview
Description
4-bromo-N-(2-cyclopropyl-2-hydroxypropyl)benzamide is an organic compound with the molecular formula C13H16BrNO2 and a molecular weight of 298.18. This compound is characterized by the presence of a bromine atom attached to a benzamide structure, along with a cyclopropyl and hydroxypropyl group. It is used in various chemical and pharmaceutical research applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-N-(2-cyclopropyl-2-hydroxypropyl)benzamide typically involves the reaction of 4-bromobenzoyl chloride with 2-cyclopropyl-2-hydroxypropylamine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Purification of the final product is typically achieved through recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
4-bromo-N-(2-cyclopropyl-2-hydroxypropyl)benzamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles in the presence of suitable catalysts.
Oxidation Reactions: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents.
Reduction Reactions: The carbonyl group in the benzamide structure can be reduced to an amine.
Common Reagents and Conditions
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed
Substitution: Products with different functional groups replacing the bromine atom.
Oxidation: Formation of ketones or aldehydes from the hydroxy group.
Reduction: Formation of amines from the carbonyl group.
Scientific Research Applications
4-bromo-N-(2-cyclopropyl-2-hydroxypropyl)benzamide is utilized in various scientific research fields:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-bromo-N-(2-cyclopropyl-2-hydroxypropyl)benzamide involves its interaction with specific molecular targets. The bromine atom and the benzamide structure allow it to bind to certain enzymes or receptors, potentially inhibiting their activity. The cyclopropyl and hydroxypropyl groups may enhance its binding affinity and specificity. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
4-bromo-N-cyclopropylbenzamide: Lacks the hydroxypropyl group, which may affect its reactivity and binding properties.
4-bromo-N-(2-hydroxypropyl)benzamide: Lacks the cyclopropyl group, which may influence its stability and biological activity.
Uniqueness
4-bromo-N-(2-cyclopropyl-2-hydroxypropyl)benzamide is unique due to the combination of the bromine atom, cyclopropyl group, and hydroxypropyl group. This unique structure provides distinct chemical and biological properties, making it valuable for various research and industrial applications.
Properties
IUPAC Name |
4-bromo-N-(2-cyclopropyl-2-hydroxypropyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16BrNO2/c1-13(17,10-4-5-10)8-15-12(16)9-2-6-11(14)7-3-9/h2-3,6-7,10,17H,4-5,8H2,1H3,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AYGMYNXQLKFAKS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)C1=CC=C(C=C1)Br)(C2CC2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16BrNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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